molecular formula C6H7BrN2OS B1376787 (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol CAS No. 944317-70-8

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No.: B1376787
CAS No.: 944317-70-8
M. Wt: 235.1 g/mol
InChI Key: FTRLNWHDSFOBEJ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol belongs to the pyrimidine class of heterocyclic compounds, specifically categorized as a substituted pyrimidine derivative. The systematic nomenclature reflects the precise positioning of functional groups on the pyrimidine ring system, with the bromine atom occupying the 5-position, the methylthio group at the 2-position, and the hydroxymethyl substituent attached to the 4-position carbon. The compound is registered under Chemical Abstracts Service number 944317-70-8, providing a unique identifier for research and commercial applications.

The molecular formula C₆H₇BrN₂OS indicates the presence of six carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. This composition places the compound within the broader category of organosulfur heterocycles, a class known for diverse biological activities and synthetic utility. The molecular weight of 235.10 grams per mole establishes its position as a medium-sized organic molecule suitable for various synthetic transformations.

Alternative nomenclature systems recognize this compound through several synonymous names, including [5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]methanol and (5-bromo-2-methylthiopyrimidin-4-yl)methanol. These variations reflect different approaches to describing the methylthio functional group, with some systems preferring the methylsulfanyl designation. The International Chemical Identifier key FTRLNWHDSFOBEJ-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications.

Molecular Structure and Characteristic Features

The structural architecture of this compound centers on the pyrimidine ring, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The pyrimidine backbone serves as the fundamental scaffold upon which three distinct functional groups are positioned to create the target molecule. The aromatic character of the pyrimidine ring contributes to the compound's stability while providing sites for electrophilic and nucleophilic substitution reactions.

The bromine substituent at the 5-position introduces significant electronic effects, acting as an electron-withdrawing group that influences the reactivity patterns of the entire molecule. This halogen substitution pattern is particularly valuable in synthetic chemistry, as bromine serves as an excellent leaving group in cross-coupling reactions and other transformations. The positioning of bromine at the 5-position, adjacent to the nitrogen-containing positions, creates opportunities for regioselective chemical modifications.

Property Value Significance
Molecular Weight 235.10 g/mol Medium-sized synthetic intermediate
Rotatable Bonds 2 Limited conformational flexibility
Heavy Atoms 11 Moderate molecular complexity
Aromatic Heavy Atoms 6 Significant aromatic character
Hydrogen Bond Acceptors 3.0 Moderate polarity
Hydrogen Bond Donors 1.0 Limited hydrogen bonding capacity

The methylthio group at the 2-position introduces sulfur-containing functionality that significantly alters the electronic properties of the pyrimidine ring. This thioether linkage contributes to the compound's lipophilicity while providing a site for potential oxidation reactions to form sulfoxide or sulfone derivatives. The methyl group attached to sulfur adds steric bulk and influences the overall three-dimensional shape of the molecule.

The hydroxymethyl group attached to the 4-position carbon represents the most reactive site within the molecule. This primary alcohol functionality provides opportunities for further derivatization through oxidation to aldehyde or carboxylic acid forms, or through substitution reactions to form ethers, esters, or other functional groups. The presence of this hydroxyl group significantly impacts the compound's solubility properties and hydrogen bonding capabilities.

Historical Context in Pyrimidine Chemistry

The development of this compound occurs within the broader historical context of pyrimidine chemistry, which traces its origins to the late 19th century when Pinner first coined the term "pyrimidin" in 1885. The systematic study of pyrimidines began in 1884 with Pinner's work on condensing ethyl acetoacetate with amidines, establishing foundational synthetic methodologies that continue to influence modern heterocyclic chemistry.

The emergence of substituted pyrimidine derivatives gained momentum throughout the 20th century as researchers recognized the biological significance of these heterocycles. The discovery that pyrimidine bases constitute essential components of deoxyribonucleic acid and ribonucleic acid molecules established these compounds as fundamental to life processes. This biological relevance drove extensive research into synthetic pyrimidine derivatives, leading to the development of numerous pharmaceutically active compounds.

The incorporation of bromine substituents into pyrimidine chemistry reflects advances in halogenation techniques and recognition of the unique properties imparted by halogen atoms. Brominated pyrimidines emerged as valuable synthetic intermediates due to the excellent leaving group properties of bromine and its compatibility with various cross-coupling reactions. The specific substitution pattern found in this compound represents a refinement of these synthetic strategies.

The introduction of methylthio functionality into pyrimidine derivatives follows historical developments in organosulfur chemistry. These modifications were pursued to enhance lipophilicity, modulate electronic properties, and provide sites for further synthetic elaboration. The combination of bromine and methylthio substituents with hydroxymethyl functionality represents a convergence of multiple synthetic chemistry traditions aimed at creating versatile intermediates for pharmaceutical development.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its potential as a versatile synthetic intermediate. The compound exemplifies the principle of molecular diversity generation from common heterocyclic scaffolds, demonstrating how systematic substitution patterns can create molecules with distinct properties and reactivity profiles. This approach aligns with modern medicinal chemistry strategies that emphasize the exploration of chemical space around privileged structures.

The research significance of this compound extends beyond its immediate synthetic utility to encompass broader questions about structure-activity relationships in heterocyclic systems. The specific combination of functional groups present in the molecule provides researchers with opportunities to investigate how electronic and steric effects influence biological activity. Such studies contribute to the fundamental understanding of how molecular modifications translate into pharmacological properties.

Current research applications focus on the compound's role as a building block for more complex therapeutic agents. The presence of multiple reactive sites allows for sequential synthetic transformations that can introduce additional functional groups or structural complexity. This versatility makes the compound particularly valuable in diversity-oriented synthesis strategies aimed at generating libraries of potential drug candidates.

The compound's significance in heterocyclic chemistry research also relates to its potential contributions to understanding pyrimidine metabolism and biochemistry. While the compound itself is synthetic, its structural features may provide insights into how pyrimidine derivatives interact with biological systems. This knowledge contributes to the broader goal of designing more effective and selective therapeutic agents based on pyrimidine scaffolds.

Properties

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLNWHDSFOBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylthio and hydroxymethyl groups. One common method involves the use of 5-bromopyrimidine as the starting material. The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent under basic conditions. The hydroxymethyl group is then added through a formylation reaction, typically using formaldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications in pharmaceutical synthesis, agrochemicals, and other fields, supported by comprehensive data tables and case studies.

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a key intermediate in the development of various drugs, particularly those targeting neurological disorders.

Case Study: Synthesis of Anticonvulsants

Research indicates that derivatives of this compound can be utilized in synthesizing anticonvulsant medications. For instance, modifications to the pyrimidine ring can enhance binding affinity to specific receptors involved in seizure pathways, making it a candidate for further pharmacological studies .

Agrochemical Development

The compound's biological activity extends into agrochemicals, where it can serve as a precursor for developing herbicides or fungicides. The bromine atom enhances the compound's reactivity, allowing for modifications that can improve efficacy against specific pests or pathogens.

Case Study: Herbicidal Activity

A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against several weed species. The introduction of various functional groups on the pyrimidine ring resulted in compounds with improved selectivity and potency .

Biological Research

The compound has also been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to the unique electronic properties imparted by the bromine and methylthio substituents.

Case Study: Antimicrobial Activity

In vitro studies have shown that certain derivatives possess notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibacterial agents based on this core structure .

Material Science

Emerging research suggests potential applications in material science, particularly in developing organic electronic materials or sensors. The electronic properties of this compound can be harnessed to create materials with specific conductive or semiconductive properties.

Table 2: Summary of Applications

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for anticonvulsants and other drugs
Agrochemical DevelopmentPrecursor for herbicides and fungicides
Biological ResearchPotential antimicrobial and anti-inflammatory agents
Material ScienceDevelopment of organic electronic materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Similarity Scores

The compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Similarity scores (0–1 scale) are derived from structural overlap and functional group alignment :

Compound Name CAS Number Similarity Score Key Structural Differences
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid 30321-94-9 0.85 Sulfonyl group replaces methylthio; carboxylic acid replaces hydroxymethyl
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 0.83 No bromine; carboxylic acid replaces hydroxymethyl
(2-(Methylthio)pyrimidin-5-yl)methanol 19858-50-5 0.73 Bromine absent; hydroxymethyl at position 5
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine 588-36-3 0.65 Amino group at position 4; hydroxymethyl at position 5
5-Bromo-4-pyrimidinecarboxylic acid 64224-60-8 0.78 No methylthio; carboxylic acid at position 4
2-(Methylthio)pyrimidine-4-carbaldehyde 1074-68-6 0.80 Aldehyde replaces hydroxymethyl
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS: 30321-94-9)
  • Molecular Weight : 281.1 g/mol .
  • Properties : The sulfonyl group increases polarity and reduces lipophilicity compared to the methylthio group. The carboxylic acid enhances hydrogen-bonding capacity, impacting solubility and protein binding .
  • Synthesis : Typically synthesized via oxidation of the methylthio group to sulfonyl, followed by carboxylation .
(2-(Methylthio)pyrimidin-5-yl)methanol (CAS: 19858-50-5)
  • Molecular Weight : 172.2 g/mol .
2-(Methylthio)pyrimidine-4-carbaldehyde (CAS: 1074-68-6)
  • Molecular Weight : 154.2 g/mol .
  • Applications : The aldehyde group enables condensation reactions (e.g., formation of sulfinamide derivatives, as in ), making it a versatile intermediate in drug discovery .

Price and Availability

Data from highlights significant cost differences:

  • (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: ¥6124.00/5g (95% purity).
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid : ¥36.00/5g (97% purity).
  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate : ¥265.00/25g (97% purity).

The target compound’s higher cost reflects synthetic complexity and niche research applications.

Biological Activity

The compound (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and metabolic regulation. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical transformations starting from known pyrimidine derivatives. The precursor 5-bromo-2-(methylthio)pyrimidin-4-one can be synthesized through various methods, including chlorination and substitution reactions. The methylthio group serves as a versatile handle for further chemical modifications, enabling the creation of a wide array of derivatives with enhanced biological properties .

Anticancer Properties

Research has indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the activity of Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers such as diffuse large B-cell lymphoma (DLBCL) and breast cancer. Inhibition of PRC2's methyltransferase activity can lead to the reactivation of tumor suppressor genes, thereby inhibiting tumor growth .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundTarget Cell LineIC50 (nM)
EEDi-5285KARPAS42212
This compound derivativeMCF7 (Breast Cancer)TBD

Metabolic Regulation

In addition to its anticancer properties, this compound has been studied for its role as an inhibitor of glycogen phosphorylase, an enzyme critical for glucose metabolism. Inhibitors of this enzyme are being investigated for their potential in managing type 2 diabetes by improving glucose homeostasis .

Table 2: Glycogen Phosphorylase Inhibition Data

CompoundEnzyme Activity InhibitionIC50 (μM)
5-bromo derivativeRabbit muscle glycogen phosphorylase0.1
Other related pyrimidinesVariousTBD

Case Studies

  • Inhibition of PRC2 in Cancer Therapy : A study demonstrated that a derivative of this compound effectively inhibited PRC2 in vitro, leading to reduced proliferation rates in DLBCL cell lines. The compound's mechanism involved competitive inhibition with S-adenosyl methionine (SAM), a critical cofactor for PRC2 activity .
  • Glycogen Phosphorylase Inhibition : Another study highlighted the compound's ability to inhibit glycogen phosphorylase significantly, providing a promising avenue for developing treatments for metabolic disorders like type 2 diabetes. The kinetic studies showed that the compound binds effectively at the enzyme's active site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Reactant of Route 2
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(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.